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Compound of Interest

Compound Name: 2-fluoro-4-methoxy-5-nitroaniline

Cat. No.: B8120836 Get Quote

An In-depth Technical Guide to 2-fluoro-4-methoxy-5-nitroaniline (CAS 1569986-91-9)

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available data for 2-fluoro-4-methoxy-5-nitroaniline.

It is intended for informational purposes for a professional audience. Due to the limited publicly

available research on this specific isomer, some information regarding synthesis, properties,

and safety is based on established chemical principles and data from the closely related

isomer, 4-fluoro-2-methoxy-5-nitroaniline (CAS 1075705-01-9). All laboratory work should be

conducted with independent risk assessments and appropriate safety precautions.

Core Chemical Identity and Properties
2-fluoro-4-methoxy-5-nitroaniline is a substituted aromatic amine. Its structure, featuring a

fluorine atom, a methoxy group, and a nitro group, presents a unique electronic and steric

profile, making it a compound of interest for synthetic diversification in medicinal and materials

chemistry. The strategic placement of these functional groups offers multiple reaction sites for

building more complex molecular architectures.

Table 1: Compound Identification
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Identifier Value Source

IUPAC Name
2-fluoro-4-methoxy-5-
nitroaniline

[1][2]

CAS Number 1569986-91-9 [1][3][4]

Molecular Formula C₇H₇FN₂O₃ [1][2][3]

Molecular Weight 186.14 g/mol [1][3]

| Canonical SMILES | COC1=C(C=C(C(=C1)F)N)--INVALID-LINK--[O-] |[1] |

Physicochemical Properties
Comprehensive experimental data for this specific isomer is not widely published. The following

properties are estimated based on the compound's structure and data from analogous

compounds. These should be considered provisional and confirmed experimentally.

Table 2: Predicted Physicochemical Properties

Property
Predicted Value /
Observation

Rationale / Notes

Appearance
Yellow to orange
crystalline powder

Typical for nitroaniline
compounds.[5]

Solubility

Sparingly soluble in water;

soluble in organic solvents like

DMSO, DMF, Ethyl Acetate.

The polar nitro and amine

groups are offset by the

aromatic ring.

Storage 2-8°C, Refrigerator
Recommended by suppliers to

ensure long-term stability.[2]

pKa (of -NH₃⁺) ~1.5 - 2.5

The basicity of the aniline

nitrogen is significantly

reduced by the strong

electron-withdrawing effects of

the ortho-fluorine and para-

nitro groups.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.achemblock.com/x197346-2-fluoro-4-methoxy-5-nitroaniline.html
https://www.pharmaffiliates.com/en/1569986-91-9-2-fluoro-4-methoxy-5-nitrophenylamine-pa270019132.html
https://www.achemblock.com/x197346-2-fluoro-4-methoxy-5-nitroaniline.html
https://www.alachem.co.jp/en/product/1569986-91-9
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB93095464.htm
https://www.achemblock.com/x197346-2-fluoro-4-methoxy-5-nitroaniline.html
https://www.pharmaffiliates.com/en/1569986-91-9-2-fluoro-4-methoxy-5-nitrophenylamine-pa270019132.html
https://www.alachem.co.jp/en/product/1569986-91-9
https://www.achemblock.com/x197346-2-fluoro-4-methoxy-5-nitroaniline.html
https://www.alachem.co.jp/en/product/1569986-91-9
https://www.achemblock.com/x197346-2-fluoro-4-methoxy-5-nitroaniline.html
https://www.achemtek.com/products/0104-089162
https://www.pharmaffiliates.com/en/1569986-91-9-2-fluoro-4-methoxy-5-nitrophenylamine-pa270019132.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8120836?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


| LogP | ~1.8 - 2.2 | Indicates moderate lipophilicity, a common feature in drug-like molecules. |

Synthesis and Purification: A Proposed Pathway
While specific literature detailing the synthesis of 2-fluoro-4-methoxy-5-nitroaniline is scarce,

a robust and logical pathway can be proposed based on established organic chemistry

principles and patented procedures for related isomers.[6][7] The most logical approach

involves the controlled nitration of a protected aniline precursor.

Retrosynthetic Analysis and Strategy
The target molecule can be disconnected at the C-NO₂ bond, pointing to an electrophilic

aromatic substitution (nitration) reaction. The precursor would be a 3-fluoro-4-methoxyaniline

derivative.

Causality of Precursor Choice: To achieve the desired 5-nitro substitution, the starting

material must have the fluoro and methoxy groups in the correct orientation. 3-fluoro-4-

methoxyaniline is the logical precursor.

Need for a Protecting Group: The aniline's amino group is a powerful activating group and is

susceptible to oxidation under harsh nitrating conditions. To ensure regioselectivity and

prevent degradation, the amine must be temporarily protected, typically as an acetamide.

This moderates its activating effect and directs the incoming electrophile (NO₂⁺) to the

desired position, which is ortho to the now-amide group and meta to the methoxy group.

Caption: Proposed synthetic workflow for 2-fluoro-4-methoxy-5-nitroaniline.

Detailed Experimental Protocol (Hypothetical)
PART A: Protection via Acetylation

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluoro-4-

methoxyaniline (1.0 eq.) in acetic acid (5-10 vol.).

Reaction: Slowly add acetic anhydride (1.2 eq.) to the solution at room temperature.

Heating & Monitoring: Heat the reaction mixture to 90-100°C and monitor for completion

using Thin Layer Chromatography (TLC).
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Work-up: Once the starting material is consumed, cool the mixture and pour it into ice water.

The protected product, N-(3-fluoro-4-methoxyphenyl)acetamide, will precipitate.

Isolation: Collect the solid by vacuum filtration, wash with water until the filtrate is neutral,

and dry under vacuum.

PART B: Electrophilic Nitration

Setup: In a clean, dry flask, cool concentrated sulfuric acid (5 vol.) to 0°C in an ice-salt bath.

Addition: Add the N-(3-fluoro-4-methoxyphenyl)acetamide (1.0 eq.) from Part A portion-wise,

ensuring the temperature remains below 5°C.

Nitration: Prepare a nitrating mixture of concentrated nitric acid (1.1 eq.) and concentrated

sulfuric acid (1 vol.). Add this mixture dropwise to the reaction flask, maintaining a

temperature of 0-5°C.

Reaction & Monitoring: Stir the mixture at 0-5°C for 1-3 hours, monitoring by TLC.

Work-up: Carefully pour the reaction mixture onto crushed ice. The nitrated product will

precipitate.

Isolation: Collect the solid by vacuum filtration, wash extensively with cold water, and dry.

PART C: Deprotection via Hydrolysis

Setup: Suspend the crude nitrated acetamide from Part B in methanol (5 vol.).

Reaction: Add concentrated hydrochloric acid (3-4 vol.) and heat the mixture to reflux (65-

70°C) for 3-5 hours. Monitor the disappearance of the starting material by TLC.

Work-up: Cool the reaction mixture and slowly neutralize it with an aqueous solution of

sodium hydroxide or sodium bicarbonate to a pH of 7-8. The final product will precipitate.

Isolation: Collect the solid 2-fluoro-4-methoxy-5-nitroaniline by vacuum filtration, wash with

water, and dry.

Purification
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The crude product can be purified by recrystallization from a suitable solvent like ethanol or an

ethyl acetate/hexane mixture. For higher purity, column chromatography on silica gel is

recommended.

Analytical Characterization
To confirm the identity and purity of the synthesized compound, a suite of analytical techniques

is required.

Purity & Identity Confirmation Structural Elucidation Functional Group & Elemental Analysis

HPLC / UPLC

LC-MS

TLC (In-process) ¹H NMR

¹³C NMR

¹⁹F NMR

FTIR Spectroscopy

Elemental Analysis

Click to download full resolution via product page

Caption: A comprehensive analytical workflow for compound validation.

Table 3: Expected Analytical Signatures
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Technique Expected Observations

¹H NMR

Expect distinct signals in the aromatic
region for the two protons on the ring.
One will be a singlet (or a narrow doublet
due to F-coupling) and the other a
doublet. Also, a singlet for the methoxy (-
OCH₃) protons and a broad singlet for the
amine (-NH₂) protons.

¹³C NMR

Seven unique carbon signals are expected. The

carbon attached to the fluorine will show a large

one-bond C-F coupling constant. Chemical

shifts will be characteristic of their electronic

environment (e.g., carbons attached to O, N, F,

and NO₂).

¹⁹F NMR

A single resonance is expected, with its

chemical shift indicative of the fluorine's position

on the electron-deficient aromatic ring.

Mass Spec (MS)

The primary confirmation is the molecular ion

peak (M⁺) or protonated molecular ion ([M+H]⁺)

corresponding to the exact mass of C₇H₇FN₂O₃

(186.0441).

| Infrared (IR) | Characteristic absorption bands for N-H stretching of the primary amine (~3300-

3500 cm⁻¹), asymmetric and symmetric stretching of the nitro group (-NO₂) (~1500-1550 and

1330-1360 cm⁻¹), and C-F stretching (~1100-1250 cm⁻¹). |

Potential Applications in Research and
Development
While this specific molecule is not extensively documented in application literature, its structural

motifs are highly relevant in modern drug discovery.

Scaffold for Kinase Inhibitors: The aniline scaffold is a cornerstone of many kinase inhibitors

used in oncology.[8] The closely related isomer, 4-fluoro-2-methoxy-5-nitroaniline, is a
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documented key intermediate for synthesizing Osimertinib, a third-generation EGFR

inhibitor.[8] This highlights the potential of the 2-fluoro isomer as a building block for novel

kinase inhibitors, where subtle positional changes can significantly alter binding affinity and

selectivity.

Bioisosteric Replacement: In medicinal chemistry, replacing a hydrogen atom with fluorine is

a common strategy to modulate metabolic stability, binding affinity, and lipophilicity.[9] This

compound provides a scaffold where the fluorine's position can be explored as an alternative

to other isomers in lead optimization campaigns.

Versatile Synthetic Intermediate: The nitro group can be readily reduced to an amine,

providing a new site for chemical modification (e.g., amide bond formation, sulfonylation).[10]

This dual-amine functionality (after reduction) makes it a valuable precursor for heterocyclic

synthesis, such as benzimidazoles, which are another important pharmacophore.[11]

Safety and Handling
No specific Material Safety Data Sheet (MSDS) is available for CAS 1569986-91-9. The

following guidance is based on the GHS classification for the isomer 4-fluoro-2-methoxy-5-

nitroaniline and should be applied with caution.[12][13]

Table 4: Hazard Summary (Based on Isomer Data)
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Hazard Type GHS Classification Precautionary Statements

Acute Toxicity
H302: Harmful if
swallowed

P264: Wash skin
thoroughly after handling.

Skin Irritation H315: Causes skin irritation

P280: Wear protective

gloves/protective clothing/eye

protection.

Eye Irritation
H319: Causes serious eye

irritation

P305+P351+P338: IF IN

EYES: Rinse cautiously with

water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.

Respiratory Irritation
H335: May cause respiratory

irritation

P261: Avoid breathing

dust/fume/gas/mist/vapors/spr

ay.

| Mutagenicity | H341: Suspected of causing genetic defects | P201: Obtain special instructions

before use. |

Handling: Use only in a well-ventilated chemical fume hood. Avoid formation and inhalation

of dust. Avoid contact with skin, eyes, and clothing.

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and

chemical-resistant gloves (e.g., nitrile).

Storage: Store in a tightly sealed container in a cool, dry place. The compound is typically

stored under refrigeration.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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